molecular formula C9H9FO3 B2410434 Ethyl 3-fluoro-4-hydroxybenzoate CAS No. 56355-21-6

Ethyl 3-fluoro-4-hydroxybenzoate

Cat. No. B2410434
CAS RN: 56355-21-6
M. Wt: 184.166
InChI Key: QEOZGTBBNDHZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-4-hydroxybenzoate is a chemical compound. It is similar to Mthis compound and Ethyl 4-fluoro-3-hydroxybenzoate . The molecular formula of the similar compound, Mthis compound, is CHFO .


Synthesis Analysis

The synthesis of a similar compound, 4-(2-Amino-thiazol-5-yloxy)-3-fluoro-benzoic acid ethyl ester, involves the use of 3-fluoro-4-hydroxy benzoic acid ethyl ester . The reaction was carried out under an argon atmosphere and refluxed for 5 hours .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of Mthis compound and Ethyl 4-fluoro-3-hydroxybenzoate . The molecular weight of Ethyl 4-fluoro-3-hydroxybenzoate is 184.17 . A quantum chemical and spectroscopic investigation of a similar compound was reported using DFT/B3LYP/6-311++G (2d, 2p) level of theory .

Scientific Research Applications

1. Photodegradation Studies

Ethyl 3-fluoro-4-hydroxybenzoate has been studied in the context of photodegradation. Gmurek et al. (2015) investigated the photochemical degradation of parabens, including ethyl paraben, using ultraviolet C lamps. This study is relevant because it provides insights into the environmental fate and breakdown of this compound under specific conditions (Gmurek et al., 2015).

2. Growth and Characterization of Crystals

Research has been conducted on the growth and characterization of ethyl 4-hydroxybenzoate crystals. Solanki et al. (2017) used a modified vertical Bridgman technique for this purpose. Their study included analyses such as X-ray diffraction and Fourier Transform Infrared spectroscopy, offering insights into the physical and chemical properties of these crystals (Solanki et al., 2017).

3. Enthalpies of Formation Studies

The gas-phase enthalpies of formation of ethyl hydroxybenzoates, including this compound, have been experimentally and theoretically examined. Ledo et al. (2018) utilized techniques like combustion calorimetry and thermogravimetric analysis for this purpose, providing valuable thermodynamic data for these compounds (Ledo et al., 2018).

4. Synthesis of Novel Compounds

Research into the synthesis of novel compounds using ethyl paraben as a starting material has been conducted. Han et al. (2020) explored the synthesis of novel hydrazide-hydrazones derived from ethyl paraben and evaluated their anticancer activity, showcasing the potential of this compound derivatives in medicinal chemistry (Han et al., 2020).

5. Environmental and Health Impacts

Studies on the effects of parabens, including ethyl paraben, on health and the environment have been conducted. Hu et al. (2013) investigated the effects of parabens on adipocyte differentiation, providing insights into the biological impact of these compounds (Hu et al., 2013).

Safety and Hazards

Safety data sheets suggest that contact with Ethyl 3-fluoro-4-hydroxybenzoate should be avoided and personal protective equipment should be used . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

Ethyl 3-fluoro-4-hydroxybenzoate is a derivative of hydroxybenzoates . Hydroxybenzoates are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group . .

Mode of Action

It is known that fluoroaromatic compounds can alter bioavailability and metabolic stability drastically due to the extreme electronegativity of the fluorine atom and strength of the carbon-fluorine bond .

Biochemical Pathways

Fluorinated 4-hydroxybenzoates, which include this compound, can be converted by p-hydroxybenzoate-3-hydroxylase . This enzyme is involved in the degradation of aromatic compounds, specifically in the transformation of p-hydroxybenzoate to protocatechuate . Protocatechuate can then undergo the oxygenolytic cleavage of the aromatic ring via meta-fission or ortho-fission to form 2-hydroxymuconic semialdehyde or cis,cis-muconic acid, respectively .

Pharmacokinetics

The presence of the fluorine atom in the molecule could potentially affect these properties, as fluorine is known to alter bioavailability and metabolic stability .

Result of Action

It is known that the metabolism of fluoroaromatic compounds can result in the release of fluoride ions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the presence of specific enzymes, such as p-hydroxybenzoate-3-hydroxylase, in the environment can influence the compound’s action .

properties

IUPAC Name

ethyl 3-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOZGTBBNDHZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-fluoro-4-hydroxy-benzoic acid (5.16 g, 33.1 mmol) in ethanol (100 ml) was treated with conc. sulphuric acid (5 ml), and the mixture heated at reflux for 4 days. The volatiles were removed in vacuo, and the aqueous residue was basified with saturated NaHCO3 and extracted twice with diethyl ether. The combined organic extracts were dried and concentrated in vacuo to yield the title compound (5.16 g, 85%).
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 3-fluoro-4-hydroxybenzoic acid (1.2 g), ethanol (20 ml) and concentrated sulfuric acid (1 ml) was refluxed for 13 hours, then concentrated and extracted with chloroform. The extract was washed with aqueous sodium hydrogen carbonate solution, dried and the solvent was distilled off, whereby crystals of ethyl 3-fluoro-4-hydroxybenzoate (1.3 g) was obtained. m.p. 79°-80° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-fluoro-4-hydroxybenzoic acid (Aldrich, 4.0 mmol, 624 mg) in ethanol (10 mL), was added thionyl chloride (2 mL, Aldrich). The reaction mixture was heated at 80° C. for 4 h, and concentrated in vacuo to remove the solvent and excess thionyl chloride to afford the desired product (736 mg, 100% yield) as a white solid. MS(ESI+) m/z 185.33 (M+H)+.
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

A mixture of 3-fluoro-4-hydroxybenzoic acid (5.0 g), ethanol (100 ml) and concentrated sulfuric acid (1 ml) was refluxed for 1 day. The reaction mixture was poured into ice water, the crystal that was precipitated was filtered, then dried to provide the title compound (24.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.